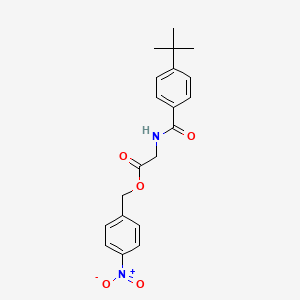
4-nitrobenzyl N-(4-tert-butylbenzoyl)glycinate
Overview
Description
4-nitrobenzyl N-(4-tert-butylbenzoyl)glycinate, also known as NBG, is a chemical compound that has gained attention in the scientific community due to its potential as a photosensitive molecule for use in biological research. This molecule can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In
Mechanism of Action
The mechanism of action of 4-nitrobenzyl N-(4-tert-butylbenzoyl)glycinate involves the photochemical release of the N-(4-tert-butylbenzoyl)glycine moiety. This release can be triggered by exposure to light of a specific wavelength, typically in the UV range. Once released, the N-(4-tert-butylbenzoyl)glycine moiety can interact with various biological molecules, leading to the activation of enzymes or the release of neurotransmitters. The precise mechanism of action of this compound is still under investigation, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In neuronal cells, this compound has been shown to stimulate the release of neurotransmitters such as glutamate and acetylcholine. This compound has also been shown to activate enzymes such as protein kinase C and phospholipase C. In addition, this compound has been shown to induce changes in gene expression, leading to the upregulation of certain genes involved in neuronal signaling.
Advantages and Limitations for Lab Experiments
One potential advantage of 4-nitrobenzyl N-(4-tert-butylbenzoyl)glycinate is its ability to be used as a photosensitive molecule, allowing for precise temporal and spatial control of biological events. This compound can be used to trigger biological events with high precision, allowing for the study of complex biological systems. However, there are also limitations to the use of this compound in laboratory experiments. This compound is sensitive to light and can be degraded over time, leading to decreased efficacy. In addition, the precise mechanism of action of this compound is still under investigation, and more research is needed to fully understand its potential applications.
Future Directions
There are many potential future directions for research involving 4-nitrobenzyl N-(4-tert-butylbenzoyl)glycinate. One area of interest is the development of new synthesis methods for this compound that can improve yield and purity. Another area of interest is the investigation of the precise mechanism of action of this compound, which could lead to the development of new applications for this molecule. Additionally, research is needed to explore the potential limitations of this compound and to develop strategies to overcome these limitations. Overall, the study of this compound has the potential to lead to new insights into complex biological systems and to the development of new tools for use in biological research.
Scientific Research Applications
4-nitrobenzyl N-(4-tert-butylbenzoyl)glycinate has been studied for its potential as a photosensitive molecule for use in biological research. When this compound is exposed to light, it undergoes a photochemical reaction that results in the release of the N-(4-tert-butylbenzoyl)glycine moiety. This release can be used to trigger a variety of biological events, such as the activation of enzymes or the release of neurotransmitters. This compound has been used in a variety of research applications, including the study of neuronal signaling, protein-protein interactions, and gene expression.
properties
IUPAC Name |
(4-nitrophenyl)methyl 2-[(4-tert-butylbenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-20(2,3)16-8-6-15(7-9-16)19(24)21-12-18(23)27-13-14-4-10-17(11-5-14)22(25)26/h4-11H,12-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCGJBUUFBSHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



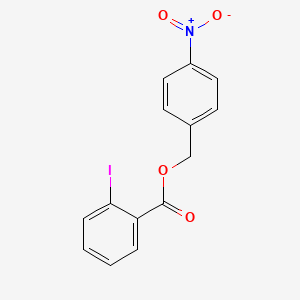
![3-(3-fluorophenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541709.png)
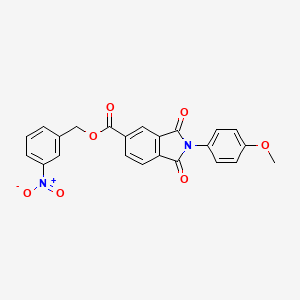
![4-chlorobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3541723.png)
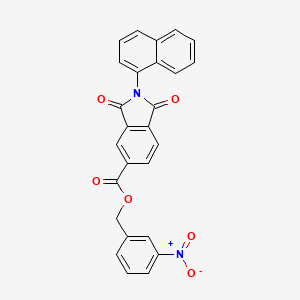

![4-[methyl(phenylsulfonyl)amino]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3541751.png)
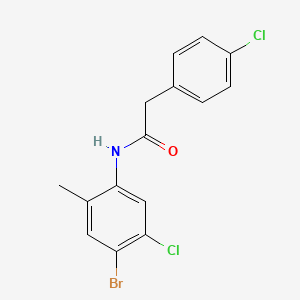
![4,5-dimethoxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3541758.png)
![ethyl 4-({2-[(4-nitrophenyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3541759.png)
![4-bromo-3-{[(2-chlorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3541765.png)
![diphenylmethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3541778.png)
![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B3541786.png)
